![molecular formula C17H15N3O4S B2834906 N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide CAS No. 2034262-07-0](/img/structure/B2834906.png)

N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

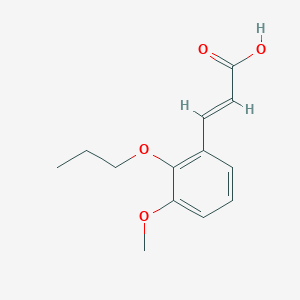

This compound is a chemical substance with the molecular formula C12H9NO4S . It is a triclinic crystal with specific dimensions .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, 2,3-dihydrobenzo[b][1,4]dioxin-5-amine hydrochloride was synthesized via alkylation of phenolic hydroxyl group, azidation of carboxylic acid, Curtius rearrangement, hydrolysis and salification with an overall yield of 35% .Molecular Structure Analysis

The molecular structure of this compound has been analyzed using crystallography . The crystal structure is triclinic with specific dimensions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include its molecular formula C12H9NO4S and its crystal structure . More detailed properties are not available in the literature.Wissenschaftliche Forschungsanwendungen

Antimicrobial Applications

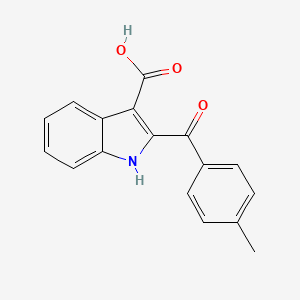

Research has explored the synthesis of novel analogs with structures related to benzo[d]thiazoles, demonstrating promising antibacterial activity against pathogens such as Staphylococcus aureus and Bacillus subtilis. Compounds like 3-(4-substituted benzylideneamino)-N-(6-substituted-1,3-benzo[d]thiazol-2-yl)-4,5-dihydro-5-oxo-pyrazole-1-carboxamide have been synthesized and tested for their antimicrobial properties, indicating the potential of similar structures in developing new antibacterial agents (Palkar et al., 2017).

Anticancer Activities

The design and synthesis of compounds based on benzothiadiazinyl and triazolothiadiazine scaffolds, such as 2-(1,1-dioxido-4-phenyl-4Hbenzo[e][1,2,4]thiadiazin-3-yl)-N-(4-methoxyphenyl)hydrazinecarboxamide, have been investigated for their anticancer activities. These studies have shown moderate to good inhibitory activity against various cancer cell lines, including lung, ovary, prostate, breast, and colon cancers, highlighting the potential of such compounds in cancer therapy (Kamal et al., 2011).

Inhibitory Effects on Biological Targets

Compounds with similar structures have been assessed for their inhibitory effects on specific biological targets, such as stearoyl-CoA desaturase-1 (SCD-1), a key enzyme involved in lipid metabolism. For instance, the compound 4-ethylamino-3-(2-hydroxyethoxy)-N-[5-(3-trifluoromethylbenzyl)thiazol-2-yl]benzamide demonstrated potent inhibitory activity in both murine and human SCD-1 assays, suggesting its potential in modulating lipid metabolism and related diseases (Uto et al., 2009).

Zukünftige Richtungen

Wirkmechanismus

Target of Action

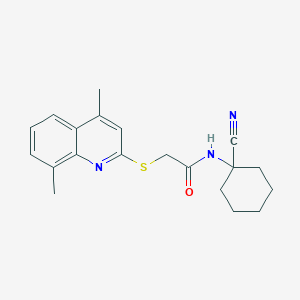

The primary targets of this compound are cholinesterase enzymes . These enzymes play a crucial role in nerve function, specifically in the breakdown of acetylcholine, a key neurotransmitter for nerve signal transmission. Inhibition of these enzymes can lead to an increase in acetylcholine levels, affecting nerve signal transmission.

Mode of Action

The compound interacts with its targets (cholinesterase enzymes) by binding to the active site of the enzyme, thereby inhibiting its function . This results in an increase in acetylcholine levels in the synaptic cleft, which can enhance nerve signal transmission.

Biochemical Pathways

The affected pathway is the cholinergic pathway , which involves the synthesis, release, and breakdown of acetylcholine. By inhibiting cholinesterase enzymes, this compound disrupts the normal breakdown of acetylcholine, leading to an increase in acetylcholine levels . The downstream effects include enhanced nerve signal transmission and potential therapeutic effects for conditions like Alzheimer’s disease .

Pharmacokinetics

Similar compounds are known to be absorbed from the gastrointestinal tract, metabolized in the liver, and excreted through bile or feces . These properties can impact the bioavailability of the compound, influencing its efficacy and potential side effects.

Result of Action

The molecular and cellular effects of this compound’s action include an increase in acetylcholine levels and enhanced nerve signal transmission . These effects can potentially improve cognitive function and memory, making this compound a potential therapeutic agent for Alzheimer’s disease .

Biochemische Analyse

Biochemical Properties

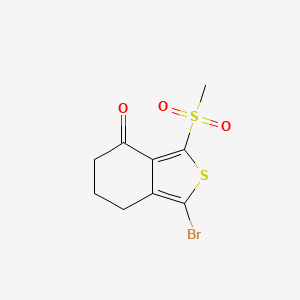

The compound N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide has been found to exhibit moderate to weak inhibition of cholinestrases and lipoxygenase enzymes . These enzymes play crucial roles in various biochemical reactions, including the breakdown of neurotransmitters and the metabolism of arachidonic acid, respectively .

Cellular Effects

For instance, some sulfonamides have been found to inhibit bacterial growth and multiplication .

Molecular Mechanism

It is known that sulfonamides, which this compound is a derivative of, can inhibit enzymes such as carbonic anhydrase . This inhibition can disrupt various physiological processes, potentially contributing to the compound’s therapeutic effects .

Metabolic Pathways

Given its structural similarity to sulfonamides, it may interact with enzymes or cofactors involved in similar metabolic pathways .

Eigenschaften

IUPAC Name |

N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]-2,1,3-benzothiadiazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O4S/c21-14(10-2-4-15-16(8-10)24-6-5-23-15)9-18-17(22)11-1-3-12-13(7-11)20-25-19-12/h1-4,7-8,14,21H,5-6,9H2,(H,18,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFIWYACOYZDKPA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2)C(CNC(=O)C3=CC4=NSN=C4C=C3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

carbamoyl}ethyl)but-2-ynamide](/img/structure/B2834831.png)

![2-[6-(1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl-N,N-diethylethanamine](/img/structure/B2834832.png)

![ethyl 2-(1-(methylsulfonyl)piperidine-3-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate](/img/structure/B2834837.png)

![N-((2-(2-fluorophenyl)-4-methylthiazol-5-yl)methyl)-1H-benzo[d][1,2,3]triazole-5-carboxamide](/img/structure/B2834842.png)